molecular formula C4H7FN2O B6179489 (3R)-3-fluoro-1-nitrosopyrrolidine CAS No. 2613300-07-3

(3R)-3-fluoro-1-nitrosopyrrolidine

Cat. No.: B6179489
CAS No.: 2613300-07-3
M. Wt: 118.11 g/mol
InChI Key: MPCZSDXBJLAXTG-SCSAIBSYSA-N
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Description

(3R)-3-fluoro-1-nitrosopyrrolidine is a chiral organic compound that features a fluorine atom and a nitroso group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-fluoro-1-nitrosopyrrolidine typically involves the fluorination of a pyrrolidine derivative followed by the introduction of a nitroso group. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atom. The nitroso group can be introduced using nitrosating agents like sodium nitrite in the presence of an acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-fluoro-1-nitrosopyrrolidine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of (3R)-3-fluoro-1-nitropyrrolidine.

    Reduction: Formation of (3R)-3-fluoro-1-aminopyrrolidine.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-fluoro-1-nitrosopyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-fluoro-1-nitrosopyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the nitroso group can participate in redox reactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-fluoro-1-aminopyrrolidine
  • (3R)-3-fluoro-1-nitropyrrolidine
  • (3R)-3-chloro-1-nitrosopyrrolidine

Uniqueness

(3R)-3-fluoro-1-nitrosopyrrolidine is unique due to the presence of both a fluorine atom and a nitroso group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2613300-07-3

Molecular Formula

C4H7FN2O

Molecular Weight

118.11 g/mol

IUPAC Name

(3R)-3-fluoro-1-nitrosopyrrolidine

InChI

InChI=1S/C4H7FN2O/c5-4-1-2-7(3-4)6-8/h4H,1-3H2/t4-/m1/s1

InChI Key

MPCZSDXBJLAXTG-SCSAIBSYSA-N

Isomeric SMILES

C1CN(C[C@@H]1F)N=O

Canonical SMILES

C1CN(CC1F)N=O

Purity

95

Origin of Product

United States

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